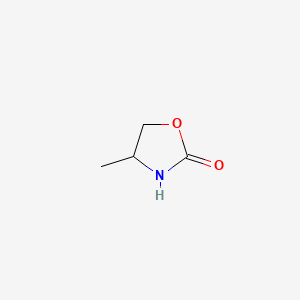

4-Methyl-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality 4-Methyl-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architect of Asymmetry: A Technical Guide to 4-Methyl-1,3-oxazolidin-2-one

[1]

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often referred to as the Evans Auxiliary derived from alanine) represents a paradigm shift in synthetic organic chemistry.[1] Originally a structural curiosity, it was transformed by David A. Evans in the early 1980s into a programmable "molecular robot" capable of enforcing absolute stereocontrol during carbon-carbon bond formation.[1] This guide explores its transition from a simple heterocyclic derivative to a cornerstone of modern drug discovery, providing validated protocols for its synthesis and mechanistic insights into its operation.[1]

Historical Genesis: From Curiosity to Cornerstone[1]

The history of the oxazolidinone scaffold is a timeline of dormant potential followed by explosive utility.[1]

Phase I: The Gabriel Era (1888–1897)

The oxazolidinone ring system was first reported by the German chemist Siegmund Gabriel in 1888.[2] While investigating the properties of bromoethylamine, Gabriel isolated a cyclic carbamate.[1] Along with G. Eschenbach , he later refined the synthesis using sodium bicarbonate, recognizing the cyclic relationship to ethanolamine. For nearly a century, these structures remained largely academic curiosities or minor industrial intermediates.

Phase II: The Evans Revolution (1981)

The specific 4-methyl derivative rose to prominence with the work of David A. Evans at Caltech. In his seminal 1981 papers (J. Am. Chem. Soc.), Evans demonstrated that chiral oxazolidinones, derived from amino acids like L-alanine (yielding the 4-methyl variant) and L-phenylalanine (yielding the 4-benzyl variant), could serve as "chiral auxiliaries."

-

The Breakthrough: Unlike previous chiral directing groups, these auxiliaries could be easily attached, rigidly held in a specific conformation via metal chelation, and nondestructively removed, yielding enantiopure products.[1]

Phase III: Industrial Adoption

Today, the 4-methyl auxiliary is a standard tool in the synthesis of polyketide antibiotics (e.g., stereochemical assignment of macrolides) and complex pharmaceutical intermediates where absolute stereochemistry is non-negotiable.

Chemical Identity & Properties

The 4-methyl derivative exists as two enantiomers derived from the chiral pool of amino acids.[1]

| Property | Data |

| IUPAC Name | (4S)-4-methyl-1,3-oxazolidin-2-one |

| Common Name | Evans Auxiliary (Alanine-derived) |

| CAS Number ((S)-isomer) | 4042-35-7 |

| CAS Number ((R)-isomer) | 16112-60-0 (Check specific salt forms) / 77943-39-6 (Phenyl analog often confused) |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 52–56 °C |

| Solubility | Soluble in THF, CH₂Cl₂, EtOAc; sparingly soluble in Hexanes |

| pKa | ~20 (C-H alpha to carbonyl, requires strong base like LDA/NaHMDS) |

Validated Synthesis Protocol

Directive: The following protocol is a field-validated method adapted from standard Organic Syntheses procedures, optimized for the transformation of L-Alanine to (S)-4-methyl-2-oxazolidinone.

Reaction Scheme

-

Reduction: L-Alanine

L-Alaninol -

Cyclization: L-Alaninol + Diethyl Carbonate

(S)-4-methyl-2-oxazolidinone[1]

Step 1: Preparation of L-Alaninol

Reagents: L-Alanine, Lithium Aluminum Hydride (LAH) or Borane-DMS, THF.[1]

-

Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel under

atmosphere. -

Charging: Add L-Alanine (0.50 mol) to anhydrous THF (300 mL) . Cool to 0°C.[1]

-

Reduction: Cautiously add LAH (0.75 mol) pellets or solution dropwise (Exothermic!).

-

Note: Borane-dimethyl sulfide (BMS) is a safer alternative to LAH for amino acid reduction, preserving optical purity.

-

-

Reflux: Heat to reflux for 12 hours. The suspension will turn into a greyish slurry.[1]

-

Quench: Cool to 0°C. Perform the Fieser quench: Add

mL -

Isolation: Filter the white precipitate. Concentrate the filtrate to yield crude L-Alaninol as a colorless oil.[1] (Yield: ~85-95%).[1]

Step 2: Cyclization to Oxazolidinone

Reagents: L-Alaninol, Diethyl Carbonate, Potassium Carbonate (

-

Mixing: In a round-bottom flask, combine L-Alaninol (0.40 mol) , Diethyl Carbonate (0.80 mol) , and anhydrous

(0.04 mol) . -

Distillation: Equip the flask with a short-path distillation head. Heat the mixture to ~135°C (oil bath).

-

Reaction: Ethanol is formed as a byproduct.[1] Distill off the ethanol continuously to drive the equilibrium forward.[1]

-

Completion: When ethanol evolution ceases (approx. 2-4 hours), cool the mixture.

-

Workup: Dilute with

, wash with water to remove salts. Dry over -

Purification: Recrystallize from Ethyl Acetate/Hexanes (1:2) or perform vacuum distillation.

-

Result: (S)-4-methyl-2-oxazolidinone as white needles.[1] (Yield: ~75-80% over 2 steps).

Mechanistic Deep Dive: The Logic of Stereocontrol

The utility of 4-methyl-1,3-oxazolidin-2-one lies in its ability to dictate the geometry of enolates.[1] When acylated (e.g., with propionyl chloride), the auxiliary acts as a steric gatekeeper.

The Z-Enolate Chelation Model

Upon deprotonation with a base like LDA or NaHMDS, the metal (Li, B, or Ti) chelates between the carbonyl oxygen of the auxiliary and the enolate oxygen. This rigid 5-membered or 6-membered transition state locks the enolate in the (Z)-geometry .[1]

Figure 1: The mechanistic pathway of Evans Enolate formation. The lithium cation chelates the two carbonyls, locking the conformation.[1] The 4-methyl group (derived from alanine) projects into space, blocking the 'top' face and forcing the electrophile to approach from the 'bottom' (or vice versa depending on configuration).

Stereochemical Outcome[6]

-

Boron Enolates (

): Form tight chair-like transition states, yielding Syn-Aldol products with high diastereoselectivity.[1] -

Titanium Enolates (

): Can sometimes reverse selectivity depending on amine base stoichiometry (Evans- vs. Non-Evans Syn).

Applications in Drug Discovery[1][7]

The 4-methyl-1,3-oxazolidin-2-one auxiliary is not just an academic tool; it is a validated engine for generating chirality in pharmaceutical candidates.[1]

Asymmetric Alkylation

-

Protocol: Acyl-oxazolidinone + NaHMDS + Alkyl Halide.[1]

-

Utility: Synthesis of

-methyl amino acids and chiral building blocks for peptidomimetics.[1] The 4-methyl group directs the incoming alkyl halide to the less hindered face.[1]

Asymmetric Aldol Condensation[8]

-

Protocol: Acyl-oxazolidinone +

+ -

Utility: Construction of polypropionate chains found in macrolide antibiotics (e.g., Erythromycin analogs). The "Evans Syn" adduct is the gold standard for stereochemical proof.[1]

Diels-Alder Cycloaddition[1]

-

Protocol:

-Unsaturated acyl-oxazolidinone + Diene + Lewis Acid ( -

Utility: Synthesis of chiral cyclohexenes and complex carbocycles. The auxiliary activates the dienophile and controls endo/exo selectivity and facial approach.[1]

References

-

Gabriel, S. (1888).[2] "Ueber Vinylamin und Bromäthylamin."[1] Berichte der deutschen chemischen Gesellschaft, 21(1), 1049–1057. Link

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone." Organic Syntheses, 68, 83. Link

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link

- Keyes, R. F., et al. (1996). "Synthesis of the Evans Auxiliary (S)-4-Methyl-2-oxazolidinone." Journal of Chemical Education, 73, 800.

4-methyl-1,3-oxazolidin-2-one IUPAC name and CAS number

The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of 4-methyl-1,3-oxazolidin-2-one in asymmetric synthesis and drug development.

Core Identity & Asymmetric Utility

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often referred to as the Evans auxiliary, specifically the alanine-derived variant) is a foundational chiral auxiliary in modern organic synthesis. It allows for the highly stereoselective formation of C-C bonds via aldol and alkylation reactions. While less bulky than its isopropyl (valine-derived) or benzyl (phenylalanine-derived) counterparts, the methyl variant offers a unique balance of steric induction and atom economy, making it particularly useful when "just enough" steric bulk is required to differentiate enolate faces without hindering reactivity.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-methyl-1,3-oxazolidin-2-one |

| Common Name | 4-Methyloxazolidin-2-one; Alanine-derived Evans Auxiliary |

| CAS Number (S-isomer) | 4042-35-7 (Derived from L-Alanine) |

| CAS Number (R-isomer) | 4042-43-7 (Derived from D-Alanine) |

| CAS Number (Racemic) | 16112-59-7 |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| SMILES | C[C@@H]1COC(=O)N1 (S-isomer) |

| Structure | 5-membered heterocyclic carbamate |

Physical & Chemical Properties

Understanding the physicochemical baseline is critical for purification and handling.

| Property | Value | Notes |

| Physical State | White crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 54 – 56 °C | Sharp melting point indicates high purity. |

| Boiling Point | ~135 °C at 0.5 mmHg | Can be distilled under high vacuum if necessary. |

| Solubility | Soluble in polar organic solvents | DCM, THF, EtOAc, MeOH. Poor solubility in Hexanes. |

| pKa | ~20 (NH proton) | Requires strong base (e.g., n-BuLi, LDA) for deprotonation/acylation. |

Synthesis Protocol: The "Self-Validating" Method

While phosgene-based routes exist, they are hazardous and outdated. The following Green Carbonylation Protocol uses diethyl carbonate and is preferred for safety and scalability. This protocol is designed to be self-validating: the evolution of ethanol serves as a reaction progress indicator.

Reagents

-

Substrate: L-Alaninol (CAS 2749-11-3)

-

Carbonyl Source: Diethyl carbonate (DEC) (Excess)

-

Base Catalyst: Potassium Carbonate (K₂CO₃) (0.1 equiv)

-

Solvent: None (Neat) or Toluene (for azeotropic removal of ethanol)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short-path or Dean-Stark trap). This is the critical control point: removing the byproduct (ethanol) drives the equilibrium forward (Le Chatelier’s principle).

-

Charging: Add L-Alaninol (1.0 equiv), Diethyl Carbonate (1.5 - 2.0 equiv), and anhydrous K₂CO₃ (0.1 equiv) to the flask.

-

Reaction (Reflux & Distillation):

-

Heat the mixture to ~100–110 °C.

-

Observation: You will see ethanol distilling over (bp 78 °C). The reaction is complete when ethanol cessation is observed and the internal temperature rises toward the boiling point of DEC (~126 °C).

-

Timeframe: Typically 3–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Dichloromethane (DCM).

-

Wash with water to remove K₂CO₃ and unreacted alaninol salts.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes or perform vacuum distillation if the crude is an oil.

-

Target Yield: >85%.

-

Characterization (Self-Validation)

-

¹H NMR (CDCl₃, 400 MHz):

- ~6.0–6.5 (br s, 1H, NH ) – Disappears on D₂O shake.

- ~4.5 (t, 1H, O-CHH)

- ~4.0 (dd, 1H, O-CHH)

- ~3.9 (m, 1H, N-CH)

- ~1.2 (d, 3H, CH₃ ) – Diagnostic doublet confirming the alanine backbone.

Mechanism of Action: Asymmetric Induction

The core utility of 4-methyl-1,3-oxazolidin-2-one lies in its ability to control stereochemistry via the Zimmerman-Traxler Transition State . When acylated (e.g., with propionyl chloride) and enolized (with Boron triflates), the auxiliary locks the enolate geometry.

The Boron-Enolate Pathway

-

Enolization: The oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen chelate to the Boron atom. Steric hindrance from the C4-methyl group forces the enolization to occur away from the auxiliary, exclusively forming the (Z)-enolate .

-

Aldol Addition: The aldehyde approaches from the face opposite the C4-methyl group (the "open" face) to minimize steric clash, resulting in high diastereoselectivity (typically >95:5 dr).

Visualization: Zimmerman-Traxler Transition State

Caption: Logical flow of the Evans Aldol reaction. The 4-methyl group on the auxiliary dictates the facial selectivity of the aldehyde approach via a rigid 6-membered boron-chelated transition state.

Applications in Drug Discovery

While primarily a synthetic tool, the oxazolidinone scaffold itself is a privileged pharmacophore.

-

Chiral Auxiliary: Used to synthesize polyketide natural products, amino acids, and

-lactam antibiotics. The methyl group is often chosen when the isopropyl (Valine) or benzyl (Phenylalanine) groups are too sterically demanding for a specific substrate. -

Antibacterial Scaffold: The oxazolidinone ring is the core of the Linezolid class of antibiotics. While 4-methyl-2-oxazolidinone is a simple precursor, 5-substituted derivatives are potent protein synthesis inhibitors (binding to the 50S ribosomal subunit).

-

Chiral Resolution: The auxiliary can be used to resolve racemic carboxylic acids by forming diastereomeric imides, which are then separated by chromatography or crystallization.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage | H318 | Causes serious eye damage. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles. The compound is a solid irritant; avoid dust inhalation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature requires storage away from moisture to maintain stoichiometric precision in sensitive aldol reactions.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

- Keyzers, R. A., & Northcote, P. T. (2006). Microwave-assisted synthesis of 4-substituted-1,3-oxazolidin-2-ones. Synthesis, 2006(12), 2029-2032. (Protocol basis for green synthesis).

-

PubChem Database. (2024). 4-Methyl-2-oxazolidinone (CID 9855455). National Center for Biotechnology Information. Link

Technical Guide: 4-Methyl-1,3-oxazolidin-2-one Spectral Analysis & Synthesis

Executive Summary

4-Methyl-1,3-oxazolidin-2-one (often referred to as 4-methyloxazolidin-2-one) is a fundamental heterocyclic scaffold in organic synthesis. It serves as the core structure for Evans Auxiliaries , which are indispensable tools for asymmetric alkylation, acylation, and aldol reactions in drug development.

This guide provides a definitive reference for the 1H and 13C NMR spectral signatures of the free auxiliary. Unlike generic databases, this document correlates spectral features with structural electronics to aid researchers in validating purity and troubleshooting synthetic anomalies. It also details a robust, scalable synthesis protocol adapted from green chemistry principles.

Structural Analysis & Numbering Convention

To ensure accurate spectral assignment, we utilize the standard IUPAC numbering for the oxazolidinone ring.

-

Position 1: Oxygen (Ring atom)

-

Position 2: Carbonyl Carbon (C=O)

-

Position 4: Methine Carbon (Chiral center carrying the methyl group)

-

Position 5: Methylene Carbon (

)

Key Electronic Features:

-

C2 (Carbonyl): Highly deshielded due to double bond and heteroatoms.

-

H5 (Methylene): Deshielded by the adjacent Oxygen atom.

-

H4 (Methine): Less deshielded than H5 (adjacent to Nitrogen), but coupled to the methyl group.

Experimental Protocol: Synthesis & Purification

While many routes exist, the condensation of amino alcohols with diethyl carbonate is preferred over phosgene-based routes due to safety and atom economy.

Reaction Pathway

The synthesis proceeds via the cyclization of L-Alaninol (derived from L-Alanine) with diethyl carbonate in the presence of a base.

Figure 1: Synthetic workflow from L-Alanine to the target oxazolidinone.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a distillation head, combine L-Alaninol (1.0 equiv), Diethyl Carbonate (2.5 equiv), and anhydrous Potassium Carbonate (

, 0.1 equiv). -

Reflux: Heat the mixture to ~135°C. Ethanol is generated as a byproduct.

-

Distillation: Allow the ethanol to distill off continuously to drive the equilibrium forward (Le Chatelier’s principle).

-

Completion: Monitor via TLC (EtOAc/Hexane 1:1). The amino alcohol spot (ninhydrin active) should disappear.

-

Workup: Cool the mixture. Dilute with Dichloromethane (DCM) and wash with water to remove salts.

-

Purification: Dry the organic layer over

. Concentrate in vacuo. Recrystallize the resulting solid from Ethyl Acetate/Hexanes to yield white crystals.

NMR Spectral Data Analysis

The following data represents the purified (S)-4-methyl-1,3-oxazolidin-2-one in

1H NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 6.30 - 6.80 | Broad Singlet | 1H | - | N-H | Exchangeable proton; shift varies with concentration/temp. |

| 4.48 | Triplet (or dd) | 1H | H-5a | Deshielded by Oxygen. trans to H-4. | |

| 4.10 | dd | 1H | H-5b | Deshielded by Oxygen. cis to H-4. | |

| 3.95 | Multiplet | 1H | - | H-4 | Methine proton; coupled to CH3 and H-5a/b. |

| 1.18 | Doublet | 3H | CH3 | Methyl group; shielded, coupled only to H-4. |

13C NMR Data (100 MHz, )

| Shift ( | Assignment | Structural Logic |

| 159.8 | C-2 (C=O) | Carbamate carbonyl; typical range for cyclic carbamates (155-160 ppm). |

| 71.3 | C-5 ( | Directly attached to Oxygen; significantly deshielded. |

| 50.4 | C-4 (CH-N) | Attached to Nitrogen; less deshielded than C-5. |

| 20.9 | CH3 | Aliphatic methyl group. |

Mechanistic Assignment Logic

The following diagram illustrates the correlation between electronegativity and chemical shift, providing a visual logic for assignment.

Figure 2: Electronegativity and resonance effects governing 13C chemical shifts.

Validation & Troubleshooting

When analyzing your spectra, use these self-validating checks to ensure the integrity of your auxiliary:

-

The "Integration Ratio" Check:

-

Integrate the Methyl doublet (1.18 ppm). Set value to 3.00.

-

The H-4 multiplet (3.95 ppm) must integrate to 1.00.

-

Failure Mode: If H-4 integrates < 1.0, you likely have residual solvent overlapping or the ring has opened.

-

-

The "N-H" Diagnostic:

-

In

, the N-H signal is broad. If you see a sharp singlet or it is missing, check your solvent water content (rapid exchange) or ensure the auxiliary was not accidentally acylated (e.g., by an acid chloride contaminant).

-

-

Impurity Flags:

-

Alaninol: Look for multiplets < 3.5 ppm (lacking the deshielding of the carbamate).

-

Diethyl Carbonate: Look for ethyl quartets (~4.2 ppm) and triplets (~1.3 ppm) that do not match the auxiliary coupling.

-

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][4][5]

-

Gage, J. R.; Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-4-Benzyl-2-Oxazolidinone." Organic Syntheses. (Note: Protocol for benzyl variant is analogous to methyl).

-

AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 16645: 4-methyl-2-oxazolidinone." National Institute of Advanced Industrial Science and Technology.[6]

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

Sources

- 1. rsc.org [rsc.org]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. Oxazolidinone synthesis [organic-chemistry.org]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

high-resolution mass spectrometry (HRMS) of 4-methyl-1,3-oxazolidin-2-one

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 4-Methyl-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-methyl-1,3-oxazolidin-2-one using high-resolution mass spectrometry (HRMS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of method development, data interpretation, and validation. We will explore the fundamental principles of HRMS, detail robust experimental protocols, and elucidate the fragmentation pathways of this important heterocyclic compound. The guide is grounded in authoritative scientific principles and provides practical, field-proven insights to empower confident and accurate analysis.

Introduction: The Analytical Imperative for 4-Methyl-1,3-oxazolidin-2-one

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class.[1] The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in a class of potent antibiotics effective against multidrug-resistant Gram-positive bacteria, such as linezolid.[2][3] Given its role as a key building block and its potential presence in pharmaceutical products as an intermediate or impurity, the precise and unambiguous characterization of 4-methyl-1,3-oxazolidin-2-one is of paramount importance.[1]

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the qualitative and quantitative analysis of small molecules throughout the pharmaceutical development pipeline.[4][5] Its ability to provide highly accurate mass measurements—typically with an error of less than 5 parts-per-million (ppm)—allows for the confident determination of elemental compositions.[] This capability, combined with tandem mass spectrometry (MS/MS) for structural elucidation, makes HRMS uniquely suited for identifying the primary compound, profiling impurities, and characterizing potential degradants with exceptional sensitivity and selectivity.[4] This guide will detail the application of HRMS to provide a complete analytical picture of 4-methyl-1,3-oxazolidin-2-one.

Foundational Principles: Why HRMS is Essential

While nominal mass instruments like triple quadrupoles are workhorses for targeted quantification, HRMS platforms (e.g., Orbitrap, Quadrupole Time-of-Flight/Q-TOF) offer distinct advantages for the comprehensive characterization of molecules like 4-methyl-1,3-oxazolidin-2-one.[7]

-

Mass Accuracy & Resolving Power: HRMS instruments can distinguish between ions with very small mass differences (isobars) that would be indistinguishable on a low-resolution instrument.[7] For example, it can easily differentiate the protonated molecule of 4-methyl-1,3-oxazolidin-2-one ([C₄H₇NO₂ + H]⁺) from an isobaric interference. This high resolving power significantly enhances selectivity, which is achieved by generating an extracted-ion chromatogram (EIC) using a very narrow mass window (e.g., ±5 ppm).[4][5]

-

Unambiguous Molecular Formula Determination: The primary benefit of accurate mass measurement is the ability to calculate a molecule's elemental composition. The measured mass of the protonated molecule of 4-methyl-1,3-oxazolidin-2-one can be used to confirm its formula, C₄H₇NO₂, and rule out other potential elemental combinations that may have the same nominal mass.

-

Retrospective Data Analysis: HRMS collects full-scan data, capturing all ions within a specified mass range in a single run.[8][9] This allows for retrospective analysis of the data to search for unexpected impurities or metabolites without the need to re-run the sample, a significant advantage in discovery and development settings.[7]

Experimental Design and Methodology

A successful HRMS analysis is built upon a foundation of meticulous sample preparation and a logically developed analytical method. The following sections provide both the "how" and the "why" for each stage of the workflow.

Overall Analytical Workflow

The process from sample to result follows a structured path designed to ensure data quality and integrity.

Caption: HRMS workflow for 4-methyl-1,3-oxazolidin-2-one analysis.

Sample and Standard Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

Rationale: The concentration range of 1-50 µM is recommended to ensure sufficient signal intensity without causing detector saturation or ion suppression effects.[10] Acetonitrile and methanol are common solvents as they are compatible with both reversed-phase chromatography and electrospray ionization.[10] Filtration is a critical step to remove particulates that could clog the LC system.

Step-by-Step Protocol:

-

Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of 4-methyl-1,3-oxazolidin-2-one standard and dissolve it in 10 mL of LC-MS grade acetonitrile or methanol in a volumetric flask.

-

Intermediate Stock (100 µg/mL): Dilute 1 mL of the 1 mg/mL stock solution into 9 mL of the same solvent.

-

Working Standard Solution (e.g., 1 µg/mL or ~10 µM): Dilute the intermediate stock solution as required. For direct infusion, a concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid is suitable. For LC-HRMS, prepare the final dilution in the initial mobile phase composition.

-

Sample Preparation: If analyzing a formulated product or reaction mixture, dissolve the sample in a suitable solvent and dilute it to fall within the calibrated concentration range.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE).

Instrumentation and LC-HRMS Method Parameters

This method utilizes reversed-phase chromatography for separation followed by positive mode electrospray ionization, which is highly effective for protonating the nitrogen atom in the oxazolidinone ring.[11][12]

| Parameter | Setting | Rationale |

| LC Column | C18, 100 x 2.1 mm, <3 µm | Provides good retention and peak shape for small polar molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI and improving chromatographic peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reversed-phase LC with good elution strength. |

| Gradient | 5% B to 95% B over 10 min | A generic gradient suitable for separating the analyte from potential impurities. This should be optimized for specific applications. |

| Flow Rate | 0.3 mL/min | A standard flow rate for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar small molecules. The nitrogen atom in the oxazolidinone ring is basic and readily accepts a proton.[11][13] |

| MS Acquisition Mode | Full Scan (MS1) with Data-Dependent MS² (dd-MS²) | Full scan provides accurate mass for the parent ion. dd-MS² automatically triggers fragmentation of the most intense ions to provide structural information. |

| MS1 Scan Range | m/z 50 - 500 | A range broad enough to capture the analyte and most potential low-mass impurities and fragments. |

| MS1 Resolution | > 60,000 FWHM | High resolution is critical for achieving the mass accuracy needed for molecular formula determination.[10] |

| MS² Collision Energy | Stepped Normalized Collision Energy (NCE), e.g., 15, 30, 45 eV | Using multiple collision energies ensures the generation of a comprehensive set of fragment ions, from gentle fragmentation (low energy) to more extensive fragmentation (high energy). |

Data Analysis and Structural Elucidation

Molecular Formula Confirmation

The first step in data analysis is to confirm the elemental composition of the parent compound.

-

Analyte: 4-methyl-1,3-oxazolidin-2-one

-

Molecular Formula: C₄H₇NO₂[14]

-

Monoisotopic Exact Mass (Neutral): 101.04768 Da[14]

-

Expected Ion: Protonated Molecule [M+H]⁺

-

Theoretical Exact Mass [M+H]⁺: 102.05496 Da

Using the HRMS data, an EIC is generated for m/z 102.0550 ± 5 ppm. The mass measured from the resulting chromatographic peak should match the theoretical mass with a mass error well below 5 ppm, confirming the elemental composition.

Fragmentation Pathway Analysis

Tandem MS (MS/MS) provides a structural fingerprint of the molecule. The fragmentation of the protonated 4-methyl-1,3-oxazolidin-2-one ion (m/z 102.0550) is driven by the cleavage of the heterocyclic ring. The proposed pathway below is based on established fragmentation principles for related structures.[12][15]

Caption: Proposed fragmentation pathway for protonated 4-methyl-1,3-oxazolidin-2-one.

Explanation of Key Fragments:

-

Precursor Ion [M+H]⁺ (m/z 102.0550): The intact protonated molecule.

-

Fragment A (m/z 58.0651): This prominent fragment corresponds to the loss of carbon dioxide (CO₂), a characteristic fragmentation for cyclic carbamates. This results in an ion with the elemental formula C₃H₈N⁺.

-

Fragment B (m/z 74.0600): This fragment arises from the loss of carbon monoxide (CO) following ring opening, yielding an ion with the formula C₃H₈NO⁺.

-

Fragment C (m/z 42.0338): A common secondary fragment resulting from the further breakdown of Fragment A (C₃H₈N⁺) via the loss of methane (CH₄). This ion corresponds to C₂H₄N⁺.

The accurate mass measurement of these fragments serves as a powerful tool for confirming the proposed structures and, by extension, the structure of the original molecule.

| Ion | Proposed Formula | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

| [M+H]⁺ | C₄H₈NO₂⁺ | 102.05496 | 102.05489 | -0.7 |

| Fragment A | C₃H₈N⁺ | 58.06513 | 58.06505 | -1.4 |

| Fragment B | C₃H₈NO⁺ | 74.06004 | 74.05996 | -1.1 |

| Fragment C | C₂H₄N⁺ | 42.03382 | 42.03375 | -1.7 |

Method Validation: Ensuring Trustworthy Results

A self-validating system is essential for regulatory compliance and scientific rigor. Any HRMS method for the characterization or quantification of 4-methyl-1,3-oxazolidin-2-one should be validated according to established guidelines.[8][16] Key validation parameters include:

-

Selectivity: The ability to differentiate and detect the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples and showing no significant interference at the retention time and m/z of the analyte.

-

Accuracy: The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, room temperature).[17]

Conclusion

High-resolution mass spectrometry provides an unparalleled level of detail for the analytical characterization of 4-methyl-1,3-oxazolidin-2-one. By leveraging its inherent high mass accuracy and resolving power, scientists can confidently determine its elemental composition. When coupled with tandem mass spectrometry, HRMS enables detailed structural elucidation through the analysis of characteristic fragmentation patterns. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to establish reliable, accurate, and self-validating analytical systems for this important molecule, ultimately ensuring product quality and advancing scientific understanding.

References

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

HRMS Analysis of Small Molecules. (n.d.). University of Texas Medical Branch (UTMB). [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

-

PubChem. (n.d.). 4-Methyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Methyl-4-prop-2-ynyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025). PMC. [Link]

-

What molecules do you predominantly work with, and (how/why) do you use HRMS for their analysis?. (2018). Bioanalysis Zone. [Link]

-

Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (2017). ResearchGate. [Link]

-

LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025). Semantic Scholar. [Link]

-

Electrospray mass spectrometry determination of poly(oxazolidine acetal). (n.d.). PubMed. [Link]

-

4-methyl-1,3-oxazolidin-2-one (16112-59-7). (n.d.). Chemchart. [Link]

-

PubChem. (n.d.). (S)-4-Methyloxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. (2017). Journal of Analytical Toxicology. [Link]

-

Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. (2004). PubMed. [Link]

-

Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. (n.d.). University of Miami. [Link]

-

Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009). PubMed. [Link]

-

Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]

-

Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. (2022). bioRxiv. [Link]

-

Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (2025). MDPI. [Link]

-

Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

2-Oxazolidinone. (n.d.). Wikipedia. [Link]

-

Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. (2018). ResearchGate. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

CO2-Derived Methylene Oxazolidinone. (2021). ORBi. [Link]

-

Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. (2003). PubMed. [Link]

-

High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. (n.d.). Environmental Molecular Sciences Laboratory. [Link]

Sources

- 1. CAS 16112-59-7: 2-Oxazolidinone,4-methyl- | CymitQuimica [cymitquimica.com]

- 2. biorxiv.org [biorxiv.org]

- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. hovione.com [hovione.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Research Portal [scholarship.miami.edu]

- 10. HRMS Analysis [utmb.edu]

- 11. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clinicalpub.com [clinicalpub.com]

- 17. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stereoisomers of 4-Methyl-1,3-oxazolidin-2-one in Asymmetric Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 4-methyl-1,3-oxazolidin-2-one , a foundational chiral auxiliary in the Evans oxazolidinone family. While the benzyl-substituted variant is more ubiquitous due to its UV chromophore, the 4-methyl variant offers distinct advantages in atom economy, steric minimizing in crowded transition states, and cost-efficiency derived from L-alanine. This guide details the stereochemical parameters, mechanistic underpinnings of diastereoselectivity, and validated experimental protocols for researchers in drug discovery and process chemistry.

Stereochemical Fundamentals & Physical Properties[1][2]

The utility of 4-methyl-1,3-oxazolidin-2-one relies on its ability to transfer chirality from a cheap "chiral pool" source (alanine) to a complex target molecule.

Enantiomeric Pairs

The auxiliary exists as two enantiomers. The choice of enantiomer dictates the absolute configuration of the new stereocenter formed during alkylation or aldol reactions.

-

(4S)-4-methyl-1,3-oxazolidin-2-one : Derived from L-Alanine . It typically induces Si-face attack on Z-enolates, leading to (2S, 3S) syn-aldol products (Evans syn).

-

(4R)-4-methyl-1,3-oxazolidin-2-one : Derived from D-Alanine . It induces Re-face attack, providing the enantiomeric series.

Physical Data Table

Data synthesized from verified commercial and literature sources.

| Property | (4S)-Isomer | (4R)-Isomer | Notes |

| CAS Number | 16112-59-7 | 102029-44-7 | |

| Molecular Weight | 101.10 g/mol | 101.10 g/mol | High atom economy compared to Benzyl (177.2 g/mol ) |

| Appearance | White crystalline solid | White crystalline solid | Hygroscopic; store under inert gas |

| Melting Point | 68–71 °C | 68–71 °C | Sharp mp indicates high optical purity |

| Optical Rotation | +14.0° (c=1, CHCl₃) | -14.0° (c=1, CHCl₃) | Values may vary slightly by solvent/conc.[1][2] |

| Solubility | DCM, THF, EtOAc | DCM, THF, EtOAc | Poor solubility in hexanes/water |

Mechanistic Insight: The Logic of Stereocontrol

To use this auxiliary effectively, one must understand the Zimmerman-Traxler Transition State . The 4-methyl group acts as a "steric gatekeeper."

The Chelation-Controlled Enolate

Upon treatment with a Lewis acid (typically Boron, Titanium, or Tin) and a base, the N-acylated auxiliary forms a rigid Z-enolate.

-

Z-Enolate Formation: The carbonyl oxygen of the auxiliary chelates to the metal center, locking the bond rotation.

-

Facial Bias: The methyl group at C4 points away from the metal chelate to minimize steric strain. This forces the electrophile (aldehyde) to approach from the face opposite the methyl group.

Visualization: Zimmerman-Traxler Model

The following diagram illustrates the transition state for an Evans Aldol reaction using the (S)-auxiliary.

Figure 1: Mechanistic flow of the Evans Aldol reaction.[3] The C4-methyl group dictates the facial selectivity via the rigid chair-like transition state.

Experimental Protocols

These protocols are designed for high reproducibility. Safety Note: All reactions involving phosgene equivalents or strong bases must be performed in a fume hood with appropriate PPE.

Synthesis of (S)-4-methyl-1,3-oxazolidin-2-one

Objective: Prepare the auxiliary from L-Alanine. Method: Reduction to amino alcohol followed by carbonylation.

Step 1: Reduction of L-Alanine

-

Reagents: L-Alanine, LiAlH₄ (or BF₃·OEt₂/BH₃·DMS for safer scale-up), THF.

-

Procedure:

-

Suspend L-Alanine (1.0 equiv) in dry THF under N₂.

-

Add BF₃·OEt₂ (1.1 equiv) followed by dropwise addition of BH₃·DMS (1.2 equiv). Reflux for 6 hours.

-

Critical: Quench carefully with MeOH to destroy excess borane. (Caution: H₂ evolution).

-

Concentrate to obtain (S)-Alaninol.

-

Step 2: Cyclization (The Triphosgene Method)

-

Rationale: Triphosgene is a crystalline, safer solid substitute for phosgene gas.

-

Reagents: (S)-Alaninol, Triphosgene, KOH (aq), Toluene/DCM.

-

Procedure:

-

Dissolve (S)-Alaninol (10 mmol) and KOH (2.5 equiv) in a biphasic mixture of Toluene/Water.

-

Cool to 0°C.

-

Add Triphosgene (0.35 equiv) dissolved in Toluene dropwise over 30 mins.

-

Stir at RT for 2 hours.

-

Separate organic layer, dry over MgSO₄, and recrystallize from EtOAc/Hexanes.[4]

-

Yield: Typically 80-90%.

-

N-Acylation (Propionylation)

Objective: Attach the substrate to the auxiliary. Reagents: n-Butyllithium (n-BuLi), Propionyl Chloride, THF.

-

Dissolve (S)-4-methyl-1,3-oxazolidin-2-one (1.0 equiv) in dry THF at -78°C.

-

Add n-BuLi (1.1 equiv) dropwise. Observation: A white precipitate (lithiated auxiliary) may form.

-

Stir for 15 min, then add Propionyl Chloride (1.1 equiv) neat or in THF.

-

Warm to 0°C over 30 min.

-

Quench with sat. NH₄Cl. Extract with DCM.[4]

-

Purification: Flash chromatography (typ. 20% EtOAc/Hexanes).

Strategic Selection: Methyl vs. Benzyl vs. Phenyl

Why choose the methyl variant?

| Feature | 4-Methyl | 4-Benzyl | 4-Phenyl |

| Steric Bulk | Low | Medium | High |

| Crystallinity | Good | Excellent | Good |

| UV Detection | Poor (No chromophore) | Excellent (Phenyl ring) | Excellent |

| Cost | Low (L-Alanine) | Medium (L-Phenylalanine) | High (Phenylglycine) |

| Use Case | Small substrates; Atom economy prioritized. | Standard "workhorse"; Easy HPLC monitoring. | Difficult substrates requiring max steric bias. |

Expert Insight: Use the 4-Methyl auxiliary when scaling up a process where mass efficiency (atom economy) is critical, or when the product's NMR signals in the aromatic region need to be free of auxiliary interference. Use the 4-Benzyl auxiliary during early R&D to facilitate UV-triggered fraction collection during purification.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

-

Sigma-Aldrich. (n.d.). (S)-4-Methyl-2-oxazolidinone Product Sheet. Link

-

PubChem. (2025).[1][5][6] (S)-4-Methyloxazolidin-2-one Compound Summary. National Library of Medicine.[6] Link

Sources

- 1. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 10869526 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of substituted oxazolidinones

An In-Depth Technical Guide to the Biological Activity of Substituted Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Oxazolidinones

The oxazolidinones represent a distinct class of synthetic antimicrobial agents, the first truly new class to be approved for clinical use in over three decades.[1] Their discovery and development have provided a critical tool in the fight against multi-drug resistant (MDR) Gram-positive bacteria.[1][2][3][4][5] The journey of oxazolidinones from laboratory curiosities to frontline therapeutics began in the 1980s with the work of DuPont, leading to the identification of early compounds like DuP 105 and DuP 721.[6] However, initial challenges with toxicity delayed their clinical advancement.[6] Renewed research efforts in the 1990s by Pharmacia & Upjohn culminated in the discovery and subsequent FDA approval of linezolid (Zyvox®) in 2000, a landmark event in antibacterial drug development.[3][7][8] This was later followed by the approval of tedizolid (Sivextro®) in 2014, a second-generation oxazolidinone with enhanced potency.[8][9][10] The primary clinical utility of these agents lies in their reliable activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][3][6][9][10][11][12][13][14]

Part 2: Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The unique mechanism of action of oxazolidinones is a key contributor to their efficacy, particularly against bacteria that have developed resistance to other classes of antibiotics.[15] Unlike many other protein synthesis inhibitors that interfere with the elongation phase of translation, oxazolidinones act at a very early stage, specifically inhibiting the formation of the initiation complex.[2][5][16][17]

Their molecular target is the 50S subunit of the bacterial ribosome.[3][9][10][15][18][19] More specifically, they bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[3][9][11][18] This binding interaction prevents the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of a functional 70S initiation complex, which is the first and essential step in bacterial protein synthesis.[2][16][17] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[18]

Caption: Mechanism of action of substituted oxazolidinones.

Part 3: Structure-Activity Relationships (SAR) of Substituted Oxazolidinones

The antibacterial potency of oxazolidinones is intricately linked to their chemical structure. Extensive research has elucidated key structure-activity relationships (SAR), guiding the development of more potent and safer analogues.

The core pharmacophore consists of the oxazolidinone ring, with the (S)-configuration at the C-5 position being crucial for activity.[15] The acetamidomethyl side chain at C-5 is also a key contributor to potency, with the N-H group acting as a hydrogen bond donor, facilitating interaction with the ribosomal binding site.[20]

Modifications at various positions have been explored to enhance activity and broaden the spectrum:

-

N-phenyl ring (B-ring): A meta-fluoro substitution on the N-phenyl ring generally increases biological activity, while para-substitution can expand the antibacterial spectrum.[15]

-

C-5 side chain: While the acetamidomethyl group is common, modifications here can influence potency and properties. For instance, incorporating thiocarbonyl groups has been investigated, with lipophilicity playing a significant role in the observed antibacterial activity.[21][22]

-

Introduction of a C-ring: The addition of a third aromatic or heteroaromatic ring (C-ring) has been a successful strategy in developing second-generation oxazolidinones with enhanced potency.[23][24][25] For example, the introduction of a pyridyl ring has been shown to be preferable to a phenyl ring in certain biaryl oxazolidinones.[23]

These structural modifications also play a crucial role in overcoming resistance. For example, some newer oxazolidinones are designed to have enhanced activity against strains carrying the cfr resistance gene.[9][20][26]

Comparative Antibacterial Activity of Substituted Oxazolidinones

| Compound | Substitution Pattern | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | S. pneumoniae (PRSP) MIC (µg/mL) | Reference(s) |

| Linezolid | N/A (First Generation) | 0.5 - 4.0 | 1.0 - 4.0 | 0.5 - 2.0 | [27] |

| Tedizolid | Tetrazole ring in C-ring | 0.25 - 0.5 | 0.5 - 1.0 | ~0.25 | [27] |

| Compound 3b | Nitrogen-containing fused heterocycle | 0.5 - 1.0 | Not Reported | Not Reported | [28][29] |

| Compound A8 | Dithiocarbamate moiety | 0.25 - 1.0 | 0.25 - 1.0 | Not Reported | [28][30] |

| Compound 30n | Spiropyrimidinetrione | Potent activity reported | Potent activity reported | Not Reported | [13] |

| Compound 8c | Benzoxazinone C-ring | < 1.0 | < 1.0 | Not Reported | [24][27] |

| Compound 12a | Modified benzoxazinone C-ring | < 1.0 | < 1.0 | Not Reported | [24][27] |

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Part 4: Spectrum of Biological Activity

Primary Activity: Antibacterial Spectrum

The primary and most well-established is their antibacterial effect, which is predominantly directed against Gram-positive bacteria.[3][31] This includes potent activity against a wide range of clinically important pathogens:

-

Staphylococcus aureus , including methicillin-resistant (MRSA) strains.[2][3][6][12]

-

Enterococcus faecium and Enterococcus faecalis , including vancomycin-resistant (VRE) strains.[2][6][12][31]

-

Streptococcus pneumoniae , including penicillin-resistant (PRSP) strains.[2][3][31]

-

Other streptococci, such as Streptococcus pyogenes and Streptococcus agalactiae.[3]

Oxazolidinones also exhibit significant activity against Mycobacterium tuberculosis , including multi-drug resistant strains, making them an important component of some treatment regimens for tuberculosis.[1][6][7][8]

Their activity against Gram-negative bacteria is generally limited due to the presence of efflux pumps that actively remove the drugs from the bacterial cell.[9] However, research is ongoing to develop oxazolidinones with an expanded spectrum that includes activity against fastidious Gram-negatives like Haemophilus influenzae and Moraxella catarrhalis, and strategies such as conjugation to siderophores are being explored to enhance penetration into Gram-negative bacteria.[32]

Emerging Biological Activities

Beyond their antibacterial properties, recent research has begun to uncover other potential therapeutic applications for the oxazolidinone scaffold:

-

Anticancer Activity: A growing body of evidence suggests that some substituted oxazolidinones possess antiproliferative activity against various cancer cell lines, including breast and cervical cancer.[8][33][34][35][36] The proposed mechanisms include the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction.[36]

-

Other Bioactivities: The versatility of the oxazolidinone scaffold has led to its investigation for a range of other biological activities, including anti-inflammatory, neurologic, and as inhibitors of coagulation factor Xa.[8][32]

Part 5: Mechanisms of Resistance to Oxazolidinones

Although resistance to oxazolidinones remains relatively uncommon, its emergence is a growing concern. Several mechanisms of resistance have been identified:

-

Target Site Mutations: The most common mechanism involves point mutations in the genes encoding the 23S rRNA, the binding site of the oxazolidinones on the ribosome.[9][18][26] Mutations in the genes for ribosomal proteins L3 and L4, which are in close proximity to the drug binding site, can also confer resistance.[9][26]

-

Enzymatic Modification: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase, confers resistance to multiple classes of antibiotics, including oxazolidinones.[9][20][26][37] The Cfr enzyme methylates a specific adenine residue in the 23S rRNA, interfering with drug binding.[20]

-

Active Efflux: While a primary reason for intrinsic resistance in Gram-negative bacteria, active efflux systems can also contribute to reduced susceptibility in Gram-positive organisms.[9][26]

-

Transferable Resistance Genes: The discovery of plasmid-mediated resistance genes, such as optrA and poxtA, is particularly concerning as it allows for the horizontal transfer of resistance between different bacterial species.[9][11][26][37] These genes often code for ABC-F proteins that protect the ribosome from the action of the antibiotic.[9][26]

Part 6: Experimental Protocols for Biological Evaluation

The biological evaluation of new substituted oxazolidinones relies on standardized and validated experimental protocols. The following provides an overview of two key assays: Minimum Inhibitory Concentration (MIC) determination for antibacterial activity and the MTT assay for cytotoxicity.

Caption: A typical experimental workflow for evaluating new oxazolidinone derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[27]

-

Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated overnight at 37°C. c. The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]

-

Preparation of Microtiter Plate: a. The substituted oxazolidinone and control antibiotics (e.g., linezolid) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations. b. Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. c. Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).[27]

-

Incubation: a. The plate is incubated at 37°C for 18-24 hours.[27]

-

Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.[27]

Protocol 2: Cytotoxicity Assessment by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a compound on mammalian cell lines.[35][36]

-

Cell Culture Preparation: a. A suitable mammalian cell line (e.g., Vero cells, MCF-7) is seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.[35]

-

Compound Treatment: a. The culture medium is replaced with fresh medium containing various concentrations of the test compounds and a control (e.g., vehicle solvent).[27] b. The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).[36]

-

MTT Addition and Incubation: a. After the incubation period, MTT solution is added to each well. b. The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[35]

-

Formazan Solubilization and Absorbance Reading: a. A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[35] b. The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: a. The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. The IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Part 7: Clinical Applications and Future Perspectives

Oxazolidinones are primarily used for the treatment of serious infections caused by MDR Gram-positive bacteria.[31] Their clinical applications include:

The development of new oxazolidinones continues to be an active area of research. Next-generation compounds like radezolid and contezolid are being designed to offer improved potency, a broader spectrum of activity, and a better safety profile, particularly with respect to myelosuppression, which can be a dose-limiting side effect of linezolid.[7][38]

The future of oxazolidinone research is focused on several key areas:

-

Overcoming Resistance: Designing novel derivatives that are effective against strains with existing resistance mechanisms, such as those carrying the cfr gene.[1]

-

Expanding the Spectrum: Modifying the oxazolidinone scaffold to achieve potent activity against Gram-negative pathogens.[1][12][32][39]

-

Improving Safety: Reducing the potential for side effects associated with long-term therapy.[1]

-

Exploring New Therapeutic Areas: Investigating the potential of the oxazolidinone scaffold for non-antibacterial applications, such as anticancer therapy.[8]

The continued exploration of the chemical space around the oxazolidinone scaffold holds significant promise for the development of new and improved therapeutic agents to address unmet medical needs.

Part 8: References

-

Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. (URL: )

-

Bester, L. A., & Mafu, M. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635–2648. (URL: [Link])

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. (URL: )

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. (URL: )

-

Shaik, F. P., Al-Balushi, H. K., Al-Abri, Z. A., Al-Hinaia, M. S., Al-Adawi, A., Al-Wahaibi, L. H., ... & Khan, S. A. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(7), 3045. (URL: [Link])

-

Rana, A., & Kumar, S. (2014). Recent advances in oxazolidinone antibacterial agent research. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126. (URL: [Link])

-

Bester, L. A., & Essack, S. Y. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2648. (URL: [Link])

-

Bester, L. A., & Mafu, M. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2648. (URL: [Link])

-

Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. (URL: [Link])

-

The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Orthobullets. (URL: )

-

Schio, Y., & Marchese, A. (2001). The Oxazolidinones as a New Family of Antimicrobial Agent. Clinical Microbiology and Infection, 7(s4), 4-10. (URL: [Link])

-

Singh, J., & Kumar, A. (2011). Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. NIPER, S.A.S. Nagar. (URL: )

-

Tokuyama, R., Takahashi, Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. (URL: [Link])

-

Tokuyama, R., Takahashi, Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. (URL: [Link])

-

Kim, H. Y., et al. (2008). Synthesis and Structure−Activity Relationship Studies of Highly Potent Novel Oxazolidinone Antibacterials. Journal of Medicinal Chemistry, 51(20), 6545-6556. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. (2022). ResearchGate. (URL: [Link])

-

Shaw, K. J., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(11), 4680-4684. (URL: [Link])

-

Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. (2024). (URL: )

-

Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). Journal of Medicinal Chemistry. (URL: [Link])

-

Ford, C. W., & Zurenko, G. E. (1997). Oxazolidinones: new antibacterial agents. Current Opinion in Anti-infective Investigational Drugs, 1(2), 178-183. (URL: [Link])

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: a novel class of antibiotics. International Journal of Antimicrobial Agents, 23(2), 113-119. (URL: [Link])

-

RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. (URL: [Link])

-

Asher, M., et al. (2018). Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1224-1229. (URL: [Link])

-

Liu, B. G., et al. (2020). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences, 24(18), 9251-9258. (URL: [Link])

-

Sciotti, R. J., et al. (2002). The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class. Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123. (URL: [Link])

-

Fassi, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. (URL: [Link])

-

Ding, X., et al. (2024). Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. Letters in Drug Design & Discovery, 21(5), 928-937. (URL: [Link])

-

Oxazolidinone antibiotics. (n.d.). EBSCO. (URL: [Link])

-

In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL). (n.d.). ResearchGate. (URL: [Link])

-

In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. (2022). PMC. (URL: [Link])

-

Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities. (2024). PubMed. (URL: [Link])

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. (URL: [Link])

-

Pea, F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 57(5), 587-603. (URL: [Link])

-

Advances in contezolid: novel oxazolidinone antibacterial in Gram-positive treatment. (2024). (URL: )

-

Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. (2025). ResearchGate. (URL: [Link])

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). PMC. (URL: [Link])

-

A Comparative Analysis of 4-Oxazolidinone Derivatives and Linezolid in Antibacterial Applications. (n.d.). Benchchem. (URL: )

-

Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). ResearchGate. (URL: [Link])

-

Chemical structures of biologically active oxazolidinone derivatives. (n.d.). ResearchGate. (URL: [Link])

-

Antiproliferative activity of a series of 5‑(1H‑1,2,3‑triazolyl) methyl‑ and 5‑acetamidomethyl‑oxazolidinone derivatives. (2016). Spandidos Publications. (URL: [Link])

-

Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. (URL: [Link])

-

5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. (n.d.). PMC. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 4. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The oxazolidinones as a new family of antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

- 18. ovid.com [ovid.com]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. iris.univpm.it [iris.univpm.it]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. benthamdirect.com [benthamdirect.com]

- 31. Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 32. Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Molecular Medicine Reports [spandidos-publications.com]

- 36. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 37. europeanreview.org [europeanreview.org]

- 38. Advances in contezolid: novel oxazolidinone antibacterial in Gram-positive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

Methodological & Application

stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones

Executive Summary

The 4,5-disubstituted oxazolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for oxazolidinone antibiotics (e.g., Linezolid analogs) and as a critical chiral auxiliary (Evans auxiliaries) in asymmetric synthesis.[1] The biological activity and synthetic utility of these heterocycles are strictly governed by their stereochemistry.

This Application Note provides a comprehensive guide to the stereoselective construction of these systems. We contrast the two most robust methodologies: (A) Cyclization of Chiral 1,2-Amino Alcohols (for absolute stereocontrol via the chiral pool) and (B) Sharpless Asymmetric Aminohydroxylation (for direct catalytic access from alkenes).[1]

Strategic Synthetic Overview

The synthesis of 4,5-disubstituted oxazolidin-2-ones generally relies on three primary disconnections. The choice of method depends on the availability of starting materials and the required substitution pattern (cis vs. trans).

Figure 1: Retrosynthetic analysis of the oxazolidinone core.[1] Route A and B are the focus of this guide due to their high reliability in drug discovery contexts.

Technical Deep Dive: Mechanism & Stereocontrol

Method A: Cyclization of Chiral 1,2-Amino Alcohols

This is the industry standard for generating specific enantiomers when the corresponding amino acid or aldol adduct is available.

-

Mechanism: Nucleophilic attack of the amine on a carbonyl electrophile (Phosgene, Triphosgene, or CDI) followed by intramolecular alkoxide attack.[1]

-

Stereocontrol: The reaction is stereospecific. The relative stereochemistry (cis/trans) of the starting amino alcohol is preserved in the product.

-

Critical Consideration: Temperature control is vital when using phosgene equivalents to prevent racemization at the

-carbon via an isocyanate intermediate.

Method B: Sharpless Asymmetric Aminohydroxylation (AAH)

This method converts alkenes directly into protected amino alcohols or oxazolidinones in a single step.[1]

-

Mechanism: An osmium-catalyzed syn-addition of a nitrogen source and an oxygen source across the double bond.

-

Stereocontrol: The chiral ligand (DHQ or DHQD) dictates the absolute stereochemistry (enantioselectivity), while the mechanism ensures syn-addition, exclusively yielding the cis-4,5-disubstituted oxazolidinone (or the syn-amino alcohol precursor).[1]

-

Regiocontrol: The position of the nitrogen vs. oxygen is controlled by the ligand and the electronic nature of the substrate (styrenes typically yield the nitrogen at the benzylic position).

Critical Quality Attributes (CQA): Stereochemical Assignment

Before proceeding to protocols, researchers must validate the stereochemistry of the synthesized ring. Nuclear Magnetic Resonance (NMR) is the primary tool.

Table 1: 1H NMR Coupling Constants for 4,5-Disubstituted Oxazolidin-2-ones

| Isomer Configuration | Vicinal Coupling ( | Structural Insight |

| Cis (4,5-syn) | 8.0 – 9.5 Hz | Envelope conformation places H4/H5 at small dihedral angle (~0°).[1] |

| Trans (4,5-anti) | 5.0 – 6.5 Hz | Pseudo-diaxial or twisted conformation increases dihedral angle.[1] |

Note: While these ranges are typical for 5-membered rings, substituents (especially electronegative ones) can distort the ring.[1] NOE (Nuclear Overhauser Effect) experiments are mandatory for new chemical entities (NCEs).

Detailed Experimental Protocols

Protocol A: Synthesis via Amino Alcohol Cyclization (CDI Method)

Best for: Converting chiral pool materials (e.g., norephedrine) into oxazolidinones.[1]

Materials:

-

(1R,2S)-Norephedrine (or relevant 1,2-amino alcohol)[1]

-

1,1'-Carbonyldiimidazole (CDI)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Triethylamine (TEA) (Optional, if salt form is used)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve (1R,2S)-Norephedrine (10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add CDI (11.0 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: CO2 gas evolution will occur.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of the starting amino alcohol.

-

Workup:

-